molecular formula C13H7BrF2O2 B1472171 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 183110-68-1

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde

Cat. No.: B1472171
CAS No.: 183110-68-1
M. Wt: 313.09 g/mol
InChI Key: DIOUKWHIEHYMEE-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde is a chemical compound belonging to the class of benzaldehydes. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with a phenoxy group. This compound is typically a white to off-white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde involves several steps. One common method includes the bromination of 4-(2,4-difluorophenoxy)benzaldehyde using bromine in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzoic acid.

    Reduction: Formation of 3-Bromo-4-(2,4-difluorophenoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzaldehyde
  • 4-Bromo-2,3-difluorobenzaldehyde
  • 3-Bromo-4-(2,4-difluorophenoxy)benzoic acid

Uniqueness

3-Bromo-4-(2,4-difluorophenoxy)benzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-(2,4-difluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOUKWHIEHYMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-4-fluorobenzaldehyde (4.06 g, 20 mmol), 2,4-difluorophenol (2.60 g, 20 mmol) and cesium carbonate (7.17 g, 22 mmol) in dimethyl sulfoxide (20 mL) was heated at 100° C. for 1 hour. The reaction mixture was partitioned with ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride twice, dried with anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, 20% ethyl acetate in heptanes) to provide the title compound (5.94 g, 95%).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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